Structural Elucidation of Palbociclib Impurity 7: A Comprehensive LC-HRMS and NMR Framework
Structural Elucidation of Palbociclib Impurity 7: A Comprehensive LC-HRMS and NMR Framework
Introduction: The Chemical Causality of Impurity 7
Palbociclib is a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive breast cancer. Ensuring the purity of the Active Pharmaceutical Ingredient (API) requires rigorous profiling of process-related impurities.
The industrial synthesis of Palbociclib involves a critical palladium-catalyzed Heck coupling between a 6-bromo-pyrido[2,3-d]pyrimidine intermediate and a vinyl ether (e.g., butyl vinyl ether). The desired mechanistic pathway is an α -arylation, which yields a 1-butoxyvinyl intermediate that subsequently hydrolyzes under acidic conditions to form the essential 6-acetyl group of the final API.
However, steric hindrance and electronic fluctuations at the catalytic center can trigger a competing β -arylation pathway. This off-target insertion generates the regioisomeric (E)-2-butoxyvinyl derivative. When this intermediate escapes complete acidic hydrolysis and retains its piperazine tert-butyloxycarbonyl (Boc) protecting group, it manifests as Palbociclib Impurity 7 (CAS: 827022-35-5) [1].
Distinguishing between the α -arylation and β -arylation products is a critical regulatory requirement. While the α -isomer hydrolyzes to the desired ketone, the β -isomer hydrolyzes to a toxic formyl degradant. This whitepaper outlines a self-validating analytical framework using High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously elucidate the structure of Impurity 7.
Analytical Strategy & Self-Validating Workflow
To achieve absolute structural certainty, we employ an orthogonal analytical strategy. LC-HRMS provides the exact molecular formula and connectivity via collision-induced dissociation (CID), while multidimensional NMR establishes the exact regiochemistry and stereochemistry of the vinyl ether linkage.
Orthogonal workflow for the structural elucidation of Palbociclib Impurity 7.
High-Resolution Mass Spectrometry (LC-HRMS/MS) Profiling
Step-by-Step Methodology
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Chromatographic Separation: Inject 2 µL of the isolated impurity (10 µg/mL in 50% acetonitrile) onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.4 mL/min.
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Ionization: Operate the Orbitrap or Q-TOF mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.
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Data Acquisition: Acquire full-scan MS data at a resolution of 70,000 (FWHM). Trigger data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.
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Self-Validation: Apply a mass defect filter based on the API's theoretical mass. The absence of a characteristic 1:1 isotopic doublet confirms the complete displacement of the bromine atom from the starting material, internally validating the success of the Heck coupling.
Causality of Fragmentation
The protonated molecule [M+H]+ is observed at m/z 604.3606, corresponding to the formula C33H46N7O4+ [2]. The primary fragmentation pathway is driven by the lability of the Boc group. The loss of isobutylene and carbon dioxide (-100 Da) yields a stable fragment at m/z 504.2978. A secondary cleavage occurs at the enol ether, resulting in the neutral loss of butanol, confirming the presence of the intact butoxy chain.
Table 1: LC-HRMS/MS Data for Palbociclib Impurity 7
| Adduct / Fragment | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Structural Assignment |
| [M+H]+ | 604.3606 | 604.3610 | +0.6 | C33H46N7O4+ (Intact Molecule) |
| Fragment 1 | 504.2978 | 504.2981 | +0.6 | [M+H−C5H8O2]+ (Loss of Boc) |
| Fragment 2 | 430.2350 | 430.2352 | +0.4 | [M+H−Boc−C4H10O]+ (Loss of butanol) |
| Fragment 3 | 362.1717 | 362.1715 | -0.5 | Cleavage of cyclopentyl ring from Fragment 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular formula, it cannot differentiate between the 1-butoxyvinyl ( α -arylation) and 2-butoxyvinyl ( β -arylation) regioisomers. NMR is deployed to resolve this ambiguity.
Step-by-Step Methodology
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Sample Preparation: Dissolve 5 mg of the highly purified Impurity 7 in 600 µL of DMSO- d6 containing 0.03% TMS as an internal standard.
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Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Acquire the following sequence:
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1D 1 H and 13 C NMR: For baseline chemical shift assignments.
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2D COSY (Correlation Spectroscopy): To map the contiguous spin system of the butyl chain.
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2D HSQC (Heteronuclear Single Quantum Coherence): To separate overlapping aliphatic signals (e.g., cyclopentyl protons vs. butoxy protons) by plotting them against their directly attached carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To bridge isolated spin systems (the pyrimidine core to the vinyl ether).
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Self-Validating Stereochemical Proof: To ensure the protocol is self-validating, the scalar coupling constant ( 3J ) of the olefinic protons is cross-referenced with a 2D ROESY experiment. A 3J value of ~14 Hz dictates an (E)-configuration. Observing a spatial NOE correlation between the pyrimidine H- α and the butoxy -O-CH2 protons internally validates this trans-geometry without relying solely on scalar approximations.
Mechanistic Interpretation of NMR Data
The definitive proof of Impurity 7 lies in the olefinic region of the 1 H NMR spectrum. If the molecule were the α -arylation product, the spectrum would display two geminal protons with a minimal coupling constant ( 2J≈2 Hz). Instead, Impurity 7 exhibits two distinct doublets at δ 7.52 and δ 6.05 with a large vicinal coupling constant ( 3J=14.1 Hz). This unequivocally proves the β -arylation regioisomer with an (E)-geometry.
Furthermore, the HMBC spectrum shows a critical long-range correlation from the H- α proton ( δ 7.52) to the C6 carbon ( δ 115.2) of the pyrido[2,3-d]pyrimidine core, locking the vinyl group to the correct position on the heterocyclic scaffold.
Key 2D NMR correlations establishing the regiochemistry of the (E)-2-butoxyvinyl group.
Table 2: Key NMR Assignments for Palbociclib Impurity 7 (DMSO- d6 , 600 MHz)
| Structural Position | 1 H NMR ( δ , ppm, multiplicity, J in Hz) | 13 C NMR ( δ , ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| Pyrimidine C6 | - | 115.2 | - |
| Vinyl H- α | 7.52 (d, J=14.1) | 106.4 | C6, C7, Vinyl C- β |
| Vinyl H- β | 6.05 (d, J=14.1) | 148.7 | C6, Butoxy O- CH2 |
| Butoxy O- CH2 | 3.95 (t, J=6.5) | 68.3 | Vinyl C- β , Butoxy CH2 |
| Boc t-butyl | 1.45 (s, 9H) | 28.4 | Boc C=O (154.2) |
| Cyclopentyl CH | 5.80 (m, 1H) | 53.1 | Pyrimidine N8 |
Conclusion & Regulatory Implications
The structural elucidation of Palbociclib Impurity 7 highlights the necessity of orthogonal analytical techniques in pharmaceutical process chemistry. By combining the exact mass capabilities of LC-HRMS with the spatial and scalar resolution of 2D NMR, we can definitively identify this compound as the Boc-protected (E)-2-butoxyvinyl regioisomer.
Understanding the causality behind its formation—specifically, the shift from α -arylation to β -arylation during the Heck coupling—allows process chemists to optimize catalytic ligands and reaction conditions. Controlling this impurity is paramount, as its downstream hydrolysis leads to formyl-based degradants that pose significant toxicological risks and threaten the stability profile of the final Palbociclib API [3].
References
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Title: PubChemLite - 827022-35-5 (C33H45N7O4) Source: PubChem / LCSB University of Luxembourg URL: [Link]
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Title: Palbociclib Impurity 7 Reference Standard Source: SynZeal Research URL: [Link]
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Title: Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds Source: Journal of AOAC International URL: [Link]


